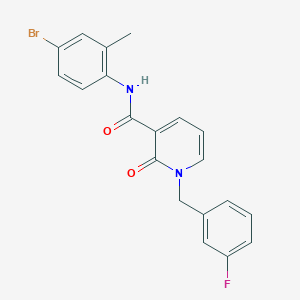
(Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)-5-(4-fluorobenzyl)thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Supramolecular Structures Analysis
The research on supramolecular structures of thiazolidin-4-ones has revealed significant insights into the hydrogen-bonded arrangements these compounds can form. Specifically, the study of four (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones has shown a variety of hydrogen-bonded patterns, including dimers, chains, and sheets . The wide C-C-C angle at the methine carbon atom, which is approximately 130 degrees, is a notable feature that influences the overall molecular conformation. The compounds exhibit different hydrogen bonding patterns: cyclic dimeric units in compound (I), centrosymmetric dimers in compound (II), and chains of rings in compounds (III) and (IV), facilitated by N-H...O, N-H...S, and C-H...O hydrogen bonds .
Molecular Structure Analysis
The molecular structure of a related compound, a 5-benzylidene-thiazolidine derivative, has been characterized as essentially planar with the 4-aminobenzoic acid fragment inclined at a significant angle . This inclination is about 76.23 degrees, indicating a distinct spatial arrangement that could affect the compound's reactivity and interactions. The planarity of the thiazolidine moiety suggests a degree of conjugation, which is important for the electronic properties of the molecule .
Chemical Reactions Analysis
Although the provided data does not directly discuss the chemical reactions of the specific compound "(Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)-5-(4-fluorobenzyl)thiazolidin-4-one", the studies of similar thiazolidin-4-one derivatives provide a foundation for understanding potential reactivity. The presence of hydrogen bonding and the planar structure of the thiazolidine ring suggest that these compounds could participate in reactions where these features are relevant, such as nucleophilic attacks at the carbonyl carbon or electrophilic substitutions on the aromatic rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidin-4-ones are influenced by their supramolecular arrangements and molecular structures. The hydrogen bonding capabilities, as seen in the formation of dimers and chains, suggest solubility in polar solvents and potential for crystal formation . The planarity of the thiazolidine moiety and the presence of aromatic rings indicate potential for UV-Visible absorption, which could be explored for spectroscopic analysis or as a chromophore in dye chemistry . The inclination of substituents, such as the 4-aminobenzoic acid fragment, may affect the molecule's dipole moment and, consequently, its interactions with other molecules and solvents .
科学的研究の応用
Synthesis and Biological Activity
The compound is part of a broader class of thiazolidin-4-one derivatives, which have been synthesized and evaluated for various biological activities. For instance, studies have shown the synthesis of thiazolidin-4-one derivatives using eco-friendly, microwave-assisted synthetic protocols. These compounds, including similar structures to the one , have been evaluated for central nervous system (CNS) depressant activity and anticonvulsant activity in mice, showing promising results without significant toxicity (Nikalje et al., 2015).
Antimicrobial and Anticancer Potentials
Thiazolidin-4-one derivatives have also been explored for their antimicrobial and anticancer potentials. Certain derivatives have demonstrated significant activities against microbial strains and cancer cell lines, highlighting the therapeutic potential of this class of compounds in addressing infectious diseases and cancer (Deep et al., 2016).
Photodynamic Therapy Applications
The compound's structural analogs have been studied for their photophysical and photochemical properties, making them useful as photosensitizers in photodynamic therapy (PDT). Such applications are particularly relevant for the treatment of cancer, where the generation of singlet oxygen and other reactive species can induce cell death in targeted cancerous tissues (Pişkin et al., 2020).
Antidepressant Activity
Research into related structures has revealed potential antidepressant activity, indicating that compounds within this class may interact with CNS receptors in a manner distinct from traditional tricyclic antidepressants and monoamine oxidase inhibitors. This suggests a novel mechanism of action that could be leveraged for therapeutic purposes (Wessels et al., 1980).
Structural and Molecular Insights
The structural characteristics of thiazolidin-4-one derivatives, including hydrogen bonding patterns and crystalline packing, have been extensively studied. These insights are crucial for understanding the compound's interactions at the molecular level, potentially informing the design of more effective derivatives for various applications (Delgado et al., 2005).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2Z)-2-[(E)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]-5-[(4-fluorophenyl)methyl]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4OS/c1-24(2)16-9-5-14(6-10-16)12-21-23-19-22-18(25)17(26-19)11-13-3-7-15(20)8-4-13/h3-10,12,17H,11H2,1-2H3,(H,22,23,25)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJXIUHUMWQJBB-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/N=C\2/NC(=O)C(S2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

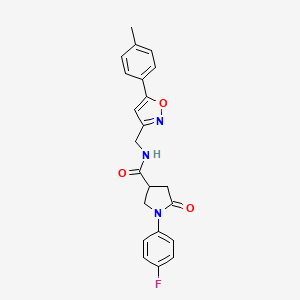

![1-(2-(3,4-Dimethylphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2526430.png)
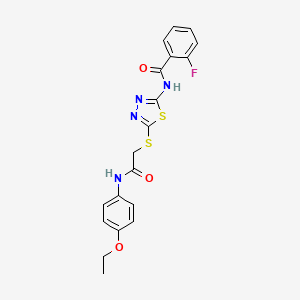
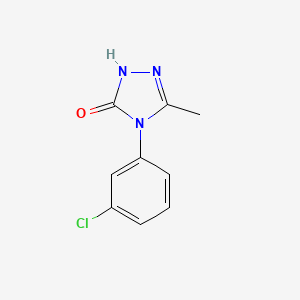

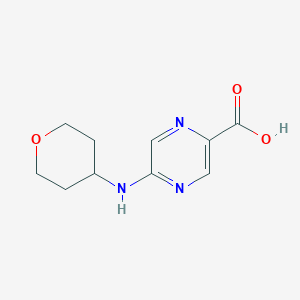
![3-(4-chlorophenyl)-N-(2-furylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2526437.png)
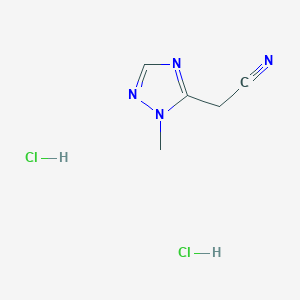

![N,1-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]imidazole-4-sulfonamide](/img/structure/B2526443.png)
![N-(1-cyano-2-methylpropyl)-4-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxamide](/img/structure/B2526444.png)
![3-[(4-fluorophenyl)sulfonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2526446.png)
